molecular formula C16H14N2O B2864330 N-methyl-N-phenyl-1H-indole-3-carboxamide CAS No. 85149-52-6

N-methyl-N-phenyl-1H-indole-3-carboxamide

Cat. No. B2864330
CAS RN: 85149-52-6
M. Wt: 250.301
InChI Key: FTDOPUFCEKZSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Scientific Research Applications

Intramolecular Reactions in Chemistry

  • Intramolecular Sulfoxide Electrophilic Sulfenylation : A study by Eggers, Jog, and Bates (2007) investigated the cyclization of compounds like N-methyl-N-phenyl-1H-indole-3-carboxamide, noting that only compounds with a methylated amidic nitrogen successfully cyclize to certain derivatives. This research enhances our understanding of chemical reactions involving sulfoxide electrophilic sulfenylation in indole carboxamides (Eggers et al., 2007).

Applications in Drug Discovery

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Alexandre et al. (2011) developed a novel series of 3-aryl-phospho-indole non-nucleoside reverse transcriptase inhibitors for HIV-1, highlighting the potential of indole carboxamides in antiviral therapies (Alexandre et al., 2011).

  • Cannabinoid Receptor Modulators : Research by Khurana et al. (2014) and Piscitelli et al. (2012) explored indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor, revealing critical structural requirements for allosteric modulation, which could be valuable in the development of new therapeutic agents (Khurana et al., 2014); (Piscitelli et al., 2012).

Anticancer and Antifungal Agents

  • Anticancer Evaluation of Indole Derivatives : Hassan et al. (2021) designed indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity. This study suggests the potential of indole carboxamides in cancer treatment (Hassan et al., 2021).

  • Antifungal Activity : Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, revealing moderate antifungal activities, thus highlighting the potential use of these compounds in antifungal applications (Wu et al., 2012).

Material Science

  • Corrosion Inhibitors : Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions, showing that these compounds can significantly reduce corrosion, indicating their potential in material science (Verma et al., 2016).

properties

IUPAC Name

N-methyl-N-phenyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(12-7-3-2-4-8-12)16(19)14-11-17-15-10-6-5-9-13(14)15/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDOPUFCEKZSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenyl-1H-indole-3-carboxamide

Citations

For This Compound
2
Citations
A Velavan, S Sumathi… - European Journal of …, 2013 - Wiley Online Library
Herein, we report the regio‐ and chemoselective reactions of indole with carbamoyl electrophiles in presence of AlMe 3 . Indole‐3‐carboxamide was prepared in one‐step from a …
D Tejedor, R Diana-Rivero, F García-Tellado - Molecules, 2020 - mdpi.com
A consecutive 2-step synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position from readily available nitroarenes is reported. The …
Number of citations: 5 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.